

Structure Elucidation of N-p-coumaroyl-N'-caffeoylputrescine: A Technical Guide

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Compound of Interest

Compound Name: *N-p-coumaroyl-N'-caffeoylputrescine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **N-p-coumaroyl-N'-caffeoylputrescine** (PCC), a naturally occurring alkaloid with significant antioxidant properties.^[1] First isolated from *Saxifraga tangutica*, this document details the methodologies for its extraction, purification, and characterization using modern spectroscopic techniques.^[1] Included are detailed experimental protocols, tabulated quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and graphical visualizations of the elucidation workflow and its known biological signaling pathway. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

N-p-coumaroyl-N'-caffeoylputrescine (PCC) is a phenylpropanoid amide that has garnered interest due to its potent antioxidant activity.^[1] Initially identified in *Exochorda racemosa* and later isolated from the traditional Tibetan medicine *Saxifraga tangutica*, its structural characterization is crucial for understanding its bioactivity and potential therapeutic applications.^[1] The molecule consists of a central putrescine core acylated with a p-coumaroyl group at one nitrogen atom and a caffeoyl group at the other. This guide provides an in-depth look at the analytical techniques employed to confirm this structure.

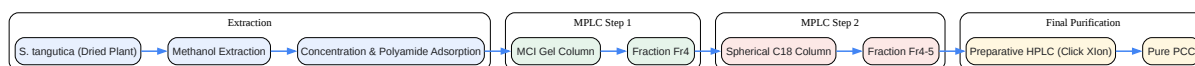
Isolation and Purification

The isolation of **N-p-coumaroyl-N'-caffeoylputrescine** from its natural source, *Saxifraga tangutica*, involves a multi-step chromatographic process.^[1] The general workflow is designed to separate the compound of interest from a complex mixture of plant metabolites.

Experimental Protocol: Isolation from *Saxifraga tangutica*

- Extraction:
 - Dried, whole plants of *S. tangutica* (500 g) are extracted three times with 12 L of methanol.^[1]
 - The methanol extracts are combined and concentrated using a rotary evaporator to a volume of 500 mL.^[1]
 - The concentrated extract is mixed with 200 g of polyamide and dried in an oven to obtain a sample-polyamide mixture.^[1]
- Medium-Pressure Liquid Chromatography (MPLC) - Step 1:
 - The sample-polyamide mixture is subjected to MPLC on a MCI gel column.^[1]
 - A stepwise gradient elution is performed with methanol and water.
 - Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.
- MPLC - Step 2 (Fraction Fr4):
 - The fraction identified as containing the compound of interest (Fr4) is further purified on a spherical C18 MPLC column.^[1]
 - Elution is carried out with a gradient of acetonitrile in water.^[1]
 - This step yields a more refined fraction (Fr4-5) enriched with PCC.^[1]

- High-Performance Liquid Chromatography (HPLC) - Final Purification:
 - The enriched fraction (Fr4-5) is dissolved in methanol.[1]
 - Final purification is achieved by preparative HPLC on a Click Xlon column.[1]
 - Isocratic elution with 91% acetonitrile is used to yield the pure compound (Fr4-5-1), **N-p-coumaroyl-N'-caffeoylputrescine**. [1]
 - The final product is concentrated under reduced pressure to yield a yellowish solid.[1]



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Isolation and Purification Workflow for PCC.

Spectroscopic Data and Structure Elucidation

The definitive structure of **N-p-coumaroyl-N'-caffeoylputrescine** was determined through a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

- Instrument: Waters QDa electrospray ionization mass spectrometer.[1]
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Analysis: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Ion	Observed m/z	Interpretation
[M+Na] ⁺	396.17	Sodium adduct of the molecule
Molecular Formula	C ₂₂ H ₂₄ N ₂ O ₅	Calculated Molecular Weight: 396.44 g/mol

Table 1: Mass Spectrometry Data for **N-p-coumaroyl-N'-caffeoylputrescine**.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments are essential for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.

- Instrument: Bruker Avance 600 MHz spectrometer.[\[1\]](#)
- Solvent: A suitable deuterated solvent such as Methanol-d₄ (CD₃OD) or DMSO-d₆ is used.
- Temperature: Standard probe temperature (e.g., 298 K).
- Experiments: ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra are acquired.

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for **N-p-coumaroyl-N'-caffeoylputrescine**.[\[1\]](#)

Position	δC (ppm)	δH (ppm) (Multiplicity, J in Hz)
p-Coumaroyl Moiety		
1'	129.1	
2', 6'	115.1	7.32 (d, 8.5)
3', 5'	125.8	6.74 (d, 8.5)
4'	158.9	
7'	139.5	7.38 (d, 15.7)
8'	117.9	6.31 (d, 15.7)
9'	165.3	
Caffeoyl Moiety		
1"	125.9	
2"	114.7	6.93 (d, 2.1)
3"	144.9	
4"	147.9	
5"	113.8	6.83 (d, 8.2)
6"	120.3	6.79 (dd, 8.2, 2.1)
7"	139.7	7.23 (d, 15.7)
8"	118.2	6.20 (d, 15.7)
9"	165.3	
Putrescine Moiety		
1	38.3	3.17 (t, 6.7)
2	26.8	1.46 (m)
3	26.8	1.46 (m)
4	38.3	3.17 (t, 6.7)

Table 2: ^1H and ^{13}C NMR Data for **N-p-coumaroyl-N'-caffeoylputrescine**.^[1]

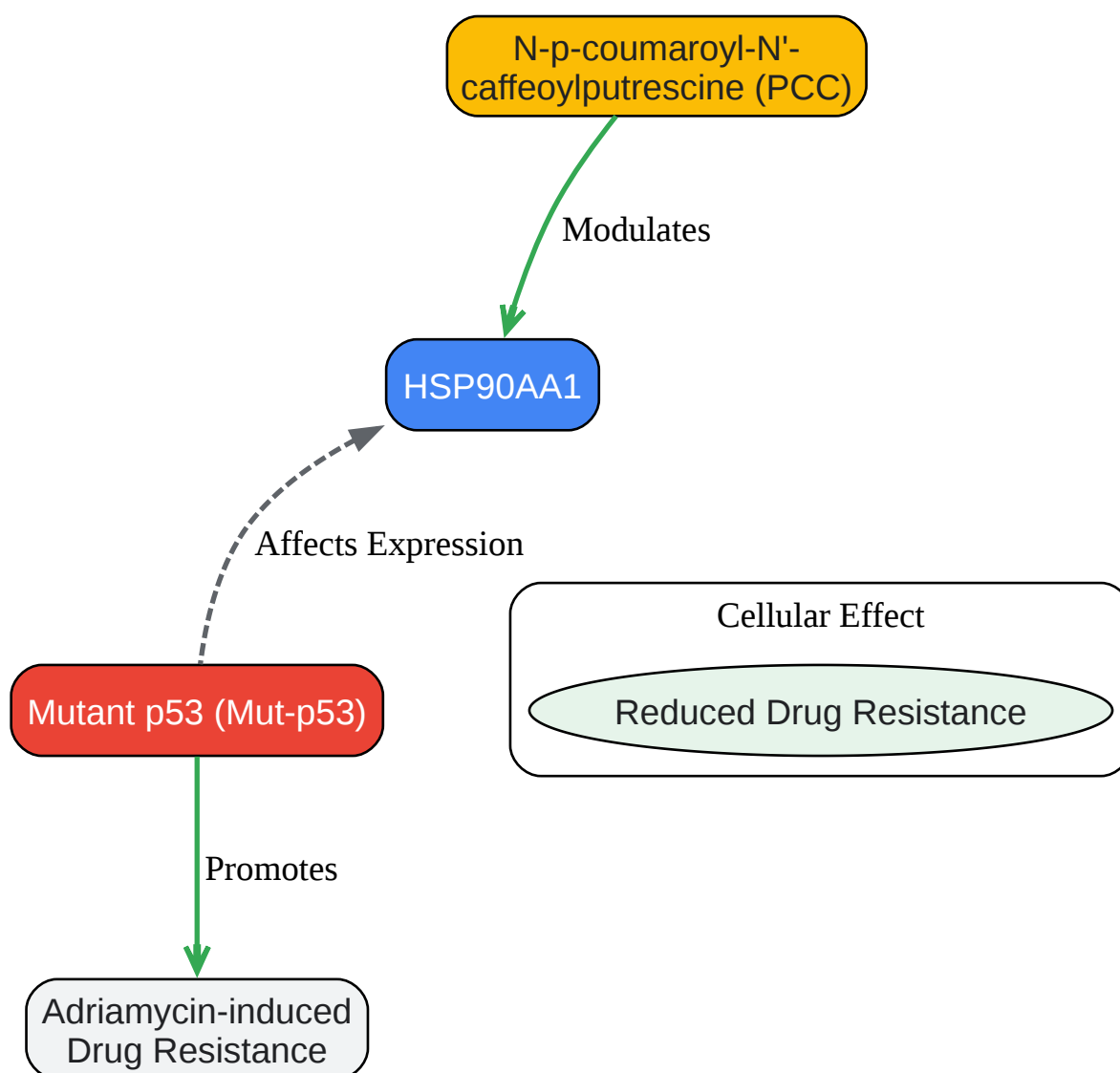
2D NMR experiments establish the connectivity between protons and carbons.

- HSQC: This experiment correlates protons directly to the carbons they are attached to. For instance, it confirmed the assignment of the methylene protons at δH 3.17 to the carbons at δC 38.3 (C-1 and C-4 of putrescine).^[1]
- HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. Key HMBC correlations include:
 - The correlation between the protons at δH 7.32 (H-2'/6') and the carbon at δC 129.1 (C-1') confirmed the para-substituted aromatic ring of the coumaroyl group.^[1]
 - Correlations from the olefinic proton H-7'' (δH 7.23) to carbons C-2'' (δC 114.7) and C-6'' (δC 120.3) helped place the substituents on the caffeoyl ring.^[1]

Key HMBC correlations in PCC. (Diagram is illustrative; requires an actual structure image for full context).

Biological Activity and Signaling Pathway

N-p-coumaroyl-N'-caffeoylputrescine has been shown to modulate the heat shock protein 90 alpha family class A member 1 (HSP90AA1).^{[1][2]} This interaction subsequently affects the expression of mutant p53 (Mut-p53), which can trigger a cascade effect reducing adriamycin-induced drug resistance in cancer cells.^{[1][2]}



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Signaling Pathway of PCC via HSP90AA1 Modulation.

Conclusion

The structure of **N-p-coumaroyl-N'-caffeoylputrescine** has been unequivocally established through a systematic process of isolation and spectroscopic analysis. The detailed methodologies and data presented in this guide serve as a foundational reference for researchers working with this and similar natural products. The elucidation of its structure is the first step toward exploring its full pharmacological potential, particularly its role in modulating HSP90AA1 and influencing drug resistance in cancer cells. Further investigation into its synthesis, mechanism of action, and in vivo efficacy is warranted.

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